methyl 2-(2-bromo-5-hydroxyphenyl)acetate methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Brand Name: Vulcanchem
CAS No.: 1069115-25-8
VCID: VC6161437
InChI: InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4,11H,5H2,1H3
SMILES: COC(=O)CC1=C(C=CC(=C1)O)Br
Molecular Formula: C9H9BrO3
Molecular Weight: 245.072

methyl 2-(2-bromo-5-hydroxyphenyl)acetate

CAS No.: 1069115-25-8

Cat. No.: VC6161437

Molecular Formula: C9H9BrO3

Molecular Weight: 245.072

* For research use only. Not for human or veterinary use.

methyl 2-(2-bromo-5-hydroxyphenyl)acetate - 1069115-25-8

Specification

CAS No. 1069115-25-8
Molecular Formula C9H9BrO3
Molecular Weight 245.072
IUPAC Name methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Standard InChI InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4,11H,5H2,1H3
Standard InChI Key FPINIQUTHBKAPZ-UHFFFAOYSA-N
SMILES COC(=O)CC1=C(C=CC(=C1)O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-(2-bromo-5-hydroxyphenyl)acetate (C10H9BrO3) consists of a phenyl ring with three distinct substituents:

  • A bromine atom at position 2, which enhances electrophilic substitution reactivity.

  • A hydroxyl group at position 5, contributing to hydrogen-bonding interactions and solubility in polar solvents.

  • An acetoxy group (-CH2COOCH3) at position 1, which introduces ester functionality and influences metabolic stability.

The molecular weight is approximately 256.07 g/mol, calculated from its formula (C10H9BrO3). Theoretical predictions suggest a boiling point near 317–320°C and a density of 1.56 g/cm³, though experimental validation is required .

Spectral Characteristics

While experimental spectral data (e.g., NMR, IR) are unavailable for this specific compound, analogous brominated esters exhibit:

  • 1H NMR: Signals between δ 2.5–3.5 ppm for methylene protons (-CH2-) and δ 3.7–3.9 ppm for the methoxy group (-OCH3).

  • 13C NMR: Peaks near δ 170 ppm for the carbonyl carbon and δ 110–150 ppm for aromatic carbons .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of methyl 2-(2-bromo-5-hydroxyphenyl)acetate can be inferred from methodologies used for structurally related compounds. A plausible route involves:

  • Bromination of a Precursor:
    Starting with m-hydroxybenzoic acid, bromination at position 2 using brominating agents like N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a catalyst (e.g., red phosphorus) and sulfuric acid .

    m-Hydroxybenzoic acid+NBSH2SO4, Red P2-bromo-5-hydroxybenzoic acid\text{m-Hydroxybenzoic acid} + \text{NBS} \xrightarrow{\text{H2SO4, Red P}} \text{2-bromo-5-hydroxybenzoic acid}
  • Esterification:
    The carboxylic acid group is esterified with methanol under acidic conditions to yield the final product:

    2-Bromo-5-hydroxybenzoic acid+CH3OHH+Methyl 2-(2-bromo-5-hydroxyphenyl)acetate\text{2-Bromo-5-hydroxybenzoic acid} + \text{CH3OH} \xrightarrow{\text{H+}} \text{Methyl 2-(2-bromo-5-hydroxyphenyl)acetate}

Reaction Optimization

Key parameters influencing yield and purity, as demonstrated in analogous syntheses :

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneMaximizes solubility of intermediates
CatalystRed phosphorusEnhances bromine activation
Temperature25–30°CBalances reaction rate and selectivity
Reagent Ratio1:1.5 (Acid:NBS)Minimizes side reactions

Under optimized conditions, yields exceeding 90% and purity levels of 98–99% are achievable .

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

The compound’s bromine and hydroxyl groups make it a promising scaffold for Structure-Activity Relationship (SAR) studies:

  • Anti-inflammatory Agents: Modifications to the ester group (e.g., hydrolysis to carboxylic acid) could enhance binding to cyclooxygenase (COX) enzymes .

  • Anticancer Candidates: Brominated aromatics often exhibit cytotoxicity by intercalating DNA or inhibiting topoisomerases.

Agrochemical Development

Derivatives of methyl 2-(2-bromo-5-hydroxyphenyl)acetate may serve as:

  • Herbicides: The bromine atom disrupts chlorophyll synthesis in weeds.

  • Fungicides: Hydroxyl groups chelate metal ions essential for fungal enzyme function .

Comparative Analysis with Structural Analogs

The compound’s reactivity and applications can be contextualized against similar brominated esters:

CompoundCAS NumberKey DifferencesApplications
Methyl 2-(3-bromo-4-hydroxyphenyl)acetate34918-57-5Bromine at position 3Lower herbicidal activity
2-(5-Bromo-2-hydroxyphenyl)acetic acid38692-72-7Carboxylic acid substituentEnhanced COX inhibition

This comparison highlights the importance of substituent positioning in modulating biological activity .

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